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molecular formula C10H12Cl3NO2S2 B8518310 3,4,5-Trichloro-N,N-diethyl-2-sulfanylbenzene-1-sulfonamide CAS No. 62669-51-6

3,4,5-Trichloro-N,N-diethyl-2-sulfanylbenzene-1-sulfonamide

Cat. No. B8518310
M. Wt: 348.7 g/mol
InChI Key: AUWJHVCMMARCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035407

Procedure details

To a mixture of 50 grams (0.15 mole) of 2,3,4,5-tetrachloro-N,N-diethylbenzenesulfonamide in 400 milliliters of methanol at reflux was added over a period of 1/2 hour, a solution of 100 grams (0.42 mole) of sodium sulfide-nonahydrate (Na2S-9H2O) in 400 milliliters of methanol. After the addition was complete, the mixture was refluxed for 3 hours. At the completion of this reaction, the mixture was allowed to cool and the sodium chloride which precipitated, was removed by filtration. The filtrate was diluted with 1 liter of water and the water insoluble materials were removed by filtration. The filtrate was thereafter acidified with concentrated hydrochloric acid and the crude product, a pale yellow solid precipitated out. The product was recovered by filtration, dried and recrystallized from hexane. The 3,4,5-trichloro-N,N-diethyl-2-(mercapto)benzenesulfonamide product was recovered in a yield of 46.0 grams (100 percent of theoretical) and melted at 96°-99° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[C:5]([Cl:10])=[CH:4][C:3]=1[S:11]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])(=[O:13])=[O:12].O.O.O.O.O.O.O.O.O.[S-2:28].[Na+].[Na+]>CO>[Cl:8][C:7]1[C:2]([SH:28])=[C:3]([S:11]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])(=[O:13])=[O:12])[CH:4]=[C:5]([Cl:10])[C:6]=1[Cl:9] |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
was added over a period of 1/2 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
At the completion of this reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the sodium chloride which precipitated
CUSTOM
Type
CUSTOM
Details
was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 1 liter of water
CUSTOM
Type
CUSTOM
Details
the water insoluble materials were removed by filtration
CUSTOM
Type
CUSTOM
Details
the crude product, a pale yellow solid precipitated out
FILTRATION
Type
FILTRATION
Details
The product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
The 3,4,5-trichloro-N,N-diethyl-2-(mercapto)benzenesulfonamide product was recovered in a yield of 46.0 grams (100 percent of theoretical) and melted at 96°-99° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C=C(C1Cl)Cl)S(=O)(=O)N(CC)CC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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